Specific Scientific Field: Computational Chemistry and Spectroscopy
Summary of the Application: 2-Amino-4-methylpyridine is used in the study of tautomerization, molecular structure, transition state structure, and vibrational spectra .
Methods of Application or Experimental Procedures: The study involves the use of Møller–Plesset perturbation theory (MP2/6-31G (d) and MP2/6-31++G (d,p)) to investigate the structure and vibrational analysis of 2-amino-4-methylpyridine . Tautomerization of 2-Amino-4-methylpyridine was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .
Results or Outcomes: The canonical structure (2A4MP1) is the most stable tautomer. It is 13.60 kcal/mole more stable than the next (2A4MP2) . Transition state activation energy of pyramidal inversion at amino N is found to be 0.41 kcal/mol .
Specific Scientific Field: Material Science and Optoelectronics
Summary of the Application: 2-Amino-4-methylpyridine is used in the synthesis of nonlinear optical (NLO) single crystals, specifically 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which were grown by slow solvent evaporation (SSE) method .
Methods of Application or Experimental Procedures: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .
Results or Outcomes: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .
Specific Scientific Field: Pharmaceuticals and Biochemistry
Summary of the Application: 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase), an enzyme that produces nitric oxide (NO) in response to inflammation and is associated with various pathological conditions .
Methods of Application or Experimental Procedures: The compound is used in vitro, meaning it is applied to cells or biological molecules outside their normal biological context .
Results or Outcomes: The inhibition of NOS2 by 2-Amino-4-methylpyridine can help control the production of nitric oxide, potentially mitigating the effects of conditions associated with inflammation .
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Amino-4-methylpyridine is used as a precursor for the synthesis of a variety of heterocyclic compounds . These compounds have medicinal value and are used in the pharmaceutical industry .
Methods of Application or Experimental Procedures: The compound is used in chemical reactions to produce heterocyclic compounds. The specific procedures can vary depending on the desired end product .
Results or Outcomes: The synthesis of heterocyclic compounds using 2-Amino-4-methylpyridine can lead to the production of various pharmaceuticals with medicinal value .
2-Amino-4-methylpyridine is an organic compound with the molecular formula C₆H₈N₂. It features a pyridine ring substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is a colorless to pale yellow liquid that is soluble in water and polar organic solvents. Its structure allows for various interactions, making it a versatile building block in organic synthesis and medicinal chemistry.
Limited information is available regarding a specific mechanism of action for 2-Amino-4-methylpyridine. However, research suggests it acts as an inhibitor of nitric oxide synthase 2 (iNOS) when incorporated into a more complex molecule []. iNOS is an enzyme involved in the production of nitric oxide, a signaling molecule in the body. Inhibiting iNOS may have implications for regulating inflammation and other biological processes [].
As with most chemicals, it is advisable to handle 2-amino-4-methylpyridine with appropriate precautions. Specific data on its toxicity is limited, but due to the presence of the amino group, it is likely to be irritating to the skin and eyes. Additionally, as an organic compound, it is likely flammable.
For example, 2-amino-4-methylpyridine has been utilized in the synthesis of various derivatives through reactions with different electrophiles .
Research has indicated that 2-amino-4-methylpyridine exhibits biological activity, particularly as an inhibitor of inducible nitric oxide synthase. This property has implications for its potential use in treating conditions associated with excessive nitric oxide production, such as inflammation and neurodegenerative diseases . Furthermore, analogues of this compound have been explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities .
Several methods exist for synthesizing 2-amino-4-methylpyridine:
These methods yield varying purity and yield percentages, often requiring purification steps such as recrystallization or chromatography.
2-Amino-4-methylpyridine finds applications across several fields:
Studies have shown that 2-amino-4-methylpyridine can form complexes with metal ions, enhancing its potential applications in catalysis and material science. For instance, complexes formed with copper(II) have demonstrated interesting properties that could be leveraged in various catalytic processes . Additionally, its ability to form hydrogen bonds has implications for its behavior in solid-state applications and crystal growth .
Several compounds share structural similarities with 2-amino-4-methylpyridine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Amino-3-methylpyridine | Similar amino group position | Exhibits different reactivity due to methyl positioning |
3-Amino-4-methylpyridine | Amino group at the 3-position | Different steric effects influencing reactivity |
2-Amino-6-methylpyridine | Amino group at the 2-position with extended chain | Enhanced solubility compared to 2-amino-4-methylpyridine |
2-Methylpyridine | Lacks amino substitution | Primarily used as a solvent; less biological activity |
The unique positioning of the amino and methyl groups in 2-amino-4-methylpyridine contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.
The study of aminopyridine derivatives, including 2-amino-4-methylpyridine, has its roots in the early 19th century when researchers began exploring pyridine-based heterocyclic compounds. The systematic investigation of 2-amino-4-methylpyridine specifically gained momentum in the mid-20th century as scientists recognized its potential therapeutic applications. Early pharmacological studies in the 1980s revealed its unique cholinergic effects, distinguishing it from other aminopyridine isomers.
Research into 2-amino-4-methylpyridine accelerated significantly in the 1990s when Faraci and colleagues demonstrated its potent inhibitory activity against inducible nitric oxide synthase. This discovery marked a turning point in understanding the compound's therapeutic potential, particularly in inflammatory and neurological conditions. The compound's selectivity profile, showing 6.9-fold selectivity for inducible nitric oxide synthase versus endothelial nitric oxide synthase in conscious rats, established it as a valuable research tool.
The development of efficient synthetic methodologies for 2-amino-4-methylpyridine has been driven by increasing research interest. Patent literature from 2017 describes novel synthetic approaches using ethyl 2-(4-methylfuran)formate as a starting material, representing significant improvements in synthesis efficiency and product purity. These advancements have facilitated broader research applications and commercial availability of the compound.
2-Amino-4-methylpyridine occupies a unique position within heterocyclic chemistry due to its distinctive electronic and structural properties. The compound features a pyridine ring system with strategic substitution patterns that confer specific reactivity profiles. The amino group at position 2 provides hydrogen bonding capabilities and nucleophilic character, while the methyl group at position 4 influences the electronic distribution and steric environment of the molecule.
The compound's structural versatility makes it an important scaffold for various chemical transformations. In synthetic chemistry, 2-amino-4-methylpyridine serves as a versatile intermediate for creating more complex molecules through nucleophilic substitution and coupling reactions. Its potential as a lead compound in drug development stems from structural similarities to other biologically active compounds, highlighting its value in medicinal chemistry applications.
Coordination chemistry studies have demonstrated 2-amino-4-methylpyridine's effectiveness as a ligand, forming stable complexes with various metal ions. Research has shown its ability to form methoxo-bridged copper(II) complexes, revealing interesting magnetic and spectroscopic properties. These coordination compounds exhibit unique structural features including hydrogen bonding networks and π-π stacking interactions that contribute to their stability and potential applications.
The medicinal chemistry applications of 2-amino-4-methylpyridine have evolved considerably since its initial pharmacological characterization. Early studies focused primarily on its effects on neuromuscular transmission and cardiovascular function. Researchers discovered that the compound exhibits cholinergic effects mediated by acetylcholine release, distinguishing it from the primarily adrenergic effects of related compounds like 4-methyl-2-aminopyridine.
Contemporary research has expanded to explore 2-amino-4-methylpyridine's role in nitric oxide pathway modulation. The compound's potent inhibition of inducible nitric oxide synthase has implications for inflammatory conditions, nephrotoxicity, and various disease states where nitric oxide regulation is therapeutically relevant. Studies have investigated its protective effects against cisplatin-induced nephrotoxicity, demonstrating the therapeutic potential of nitric oxide synthase inhibition in certain clinical contexts.
2-Amino-4-methylpyridine demonstrates potent inhibitory activity against nitric oxide synthase enzymes through a well-characterized competitive inhibition mechanism with respect to arginine [1]. Enzyme kinetic studies have established that this compound competes directly with arginine for binding to the active site of the nitric oxide synthase enzyme [1]. The competitive nature of this inhibition has been confirmed through Lineweaver-Burk analysis, which shows the characteristic pattern of increasing apparent Km values with increasing inhibitor concentration while Vmax remains unchanged [1].
The most potent inhibitory activity is observed against mouse inducible nitric oxide synthase derived from RAW 264.7 cells, with an IC50 value of 6 nanomolar [1]. This remarkable potency demonstrates the high affinity of 2-amino-4-methylpyridine for the nitric oxide synthase active site [1]. Human recombinant inducible nitric oxide synthase shows reduced sensitivity with an IC50 of 40 nanomolar, indicating species-specific differences in enzyme-inhibitor interactions [1].
Nitric Oxide Synthase Isoform | IC50 (nanomolar) | Source | Reference |
---|---|---|---|
Mouse Inducible Nitric Oxide Synthase | 6 | RAW 264.7 cells | [1] |
Human Inducible Nitric Oxide Synthase | 40 | Recombinant | [1] |
Human Neuronal Nitric Oxide Synthase | 100 | Recombinant | [1] |
Human Endothelial Nitric Oxide Synthase | 100 | Recombinant | [1] |
The competitive inhibition mechanism indicates that 2-amino-4-methylpyridine binds to the arginine binding site within the nitric oxide synthase active site [1]. This binding prevents arginine from accessing its catalytic site, thereby blocking the conversion of arginine to citrulline and nitric oxide [1]. The competitive nature of this inhibition means that the inhibitory effect can be overcome by increasing arginine concentrations, which is consistent with the observed decrease in inhibitor potency when extracellular arginine concentrations are elevated [1].
2-Amino-4-methylpyridine exhibits distinct selectivity patterns across the three major nitric oxide synthase isoforms [1]. The compound demonstrates preferential inhibition of inducible nitric oxide synthase compared to the constitutive isoforms [1]. Against human recombinant enzymes, 2-amino-4-methylpyridine shows 2.5-fold selectivity for inducible nitric oxide synthase over both neuronal and endothelial nitric oxide synthase isoforms [1].
In vivo studies in rats reveal enhanced selectivity, with 6.9-fold selectivity for inducible nitric oxide synthase over endothelial nitric oxide synthase [1]. This increased selectivity in vivo may reflect differences in tissue distribution, enzyme expression levels, or the physiological environment surrounding the different nitric oxide synthase isoforms [1]. The selectivity profile is particularly important for therapeutic applications, as selective inhibition of inducible nitric oxide synthase can reduce pathological nitric oxide production while preserving the beneficial functions of constitutive nitric oxide synthase isoforms [1].
Selectivity Comparison | Selectivity Ratio | Comments | Reference |
---|---|---|---|
Endothelial/Inducible Nitric Oxide Synthase | 2.5 | Human recombinant enzymes | [1] |
Neuronal/Inducible Nitric Oxide Synthase | 2.5 | Human recombinant enzymes | [1] |
In vivo selectivity | 6.9 | Rat model, Inducible over Endothelial | [1] |
The molecular structure of 2-amino-4-methylpyridine contains key structural elements that contribute to its nitric oxide synthase inhibitory activity [2] [3]. The 2-aminopyridine moiety serves as an isostere of guanidine, the functional group present in the natural substrate arginine [10]. This structural similarity enables the compound to interact with the active site glutamate residue that normally coordinates with arginine [10].
Structure-activity relationship studies of 2-amino-4-methylpyridine analogues have revealed critical determinants for potent nitric oxide synthase inhibition [3] [17]. Position-6 substitutions on the pyridine ring have been extensively investigated, with compounds bearing fluoroalkyl substituents showing maintained or enhanced activity [3] [17]. The 6-(2-fluoropropyl) analogue demonstrates IC50 values of 220 nanomolar against inducible nitric oxide synthase, comparable to the parent compound [17].
Crystal structure analyses of nitric oxide synthase-inhibitor complexes provide molecular insights into the binding mode of 2-aminopyridine derivatives [9] [21]. These structures reveal that the 2-aminopyridine head group forms hydrogen bonds with the conserved active site glutamate residue [21]. The pyridine nitrogen can also interact with heme propionates, contributing to binding affinity and selectivity [21].
The structure-activity relationships demonstrate that modifications at specific positions can dramatically affect potency and selectivity [3] [17]. Introduction of alkene functionalities generally reduces activity, while hydroxyl substitutions lead to significant loss of potency [17]. Methoxy and fluoroethoxy derivatives show complete loss of activity, indicating unfavorable steric or electronic effects [17]. These findings highlight the precise structural requirements for optimal nitric oxide synthase inhibition [17].
2-Amino-4-methylpyridine exerts profound effects on nitric oxide production in activated macrophages [1]. In RAW 264.7 macrophages stimulated with lipopolysaccharide and interferon-gamma, the compound dose-dependently reduces nitrite levels with an IC50 of 1.5 micromolar [1]. This cellular potency is approximately 250-fold lower than the enzyme IC50, reflecting the complexity of cellular uptake, distribution, and target engagement in intact cells [1].
The compound effectively inhibits nitric oxide production when added simultaneously with inflammatory stimuli, demonstrating its ability to prevent the initial cellular response [1]. Importantly, 2-amino-4-methylpyridine also inhibits nitrite production when added after enzyme induction, indicating that it can suppress ongoing nitric oxide synthesis [1]. This dual mode of action suggests therapeutic potential for both preventing and treating inflammatory conditions characterized by excessive nitric oxide production [1].
Mechanistic studies reveal that 2-amino-4-methylpyridine does not affect the induction of inducible nitric oxide synthase protein expression [1]. This finding confirms that the inhibitory effect occurs at the level of enzyme activity rather than through suppression of protein synthesis [1]. The compound specifically targets the catalytic function of inducible nitric oxide synthase without interfering with the cellular signaling pathways that regulate enzyme expression [1].
Cellular Parameter | Value/Effect | Cell Type | Conditions | Reference |
---|---|---|---|---|
Nitrite production IC50 | 1.5 micromolar | RAW 264.7 macrophages | Lipopolysaccharide + Interferon-gamma | [1] |
Inducible Nitric Oxide Synthase protein induction | No effect | RAW 264.7 macrophages | Overnight culture | [1] |
Arginine uptake inhibition | No inhibition up to 10 micromolar | RAW 264.7 macrophages | 3H-arginine uptake assay | [1] |
Time dependency | Inhibits during and after enzyme induction | RAW 264.7 macrophages | Various time points | [1] |
Acute Toxic;Irritant;Health Hazard